Taurine

Übersicht

Beschreibung

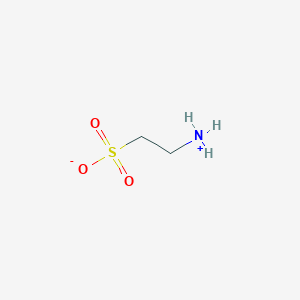

Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid abundant in mammalian tissues, particularly the brain, retina, heart, and skeletal muscle. It is essential for retinal development, cardiovascular health, and metabolic processes, with deficiency linked to cardiomyopathy, retinal degeneration, and impaired neurological function . This compound’s chemical structure—a sulfonic acid group attached to an ethylamine backbone—confers unique solubility and reactivity, enabling diverse biological interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taurine can be synthesized through two main chemical routes:

Reaction of Ethylene Oxide with Sodium Bisulfite: This reaction forms isethionic acid, which is then converted to this compound.

Reaction of Aziridine with Sulfurous Acid: This method directly produces this compound through a single-step reaction.

Industrial Production Methods: The industrial production of this compound primarily involves the chemical synthesis methods mentioned above. The demand for this compound has led to its large-scale production, with applications in pet food, pharmaceuticals, and dietary supplements .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound chloramine, which has antimicrobial properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and hypochlorous acid are commonly used oxidizing agents for this compound.

Catalysts: this compound can act as a catalyst in organic reactions, promoting environmentally friendly processes.

Major Products:

This compound Chloramine: Formed through the oxidation of this compound, it exhibits antimicrobial properties.

This compound Derivatives: Various derivatives are formed through substitution reactions, which have applications in biochemistry.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Taurine has garnered significant attention for its neuroprotective properties. Research indicates that it can protect against various neurological disorders:

- Stroke and Ischemia : this compound has been shown to mitigate the effects of glutamate toxicity and reduce calcium overload in neurons, which is critical during ischemic events. Studies suggest that this compound supplementation may enhance neuronal survival and function following stroke or cerebral ischemia .

- Neurodegenerative Diseases : Evidence supports the use of this compound in managing conditions like Alzheimer's disease and Parkinson's disease. Its antioxidant properties help reduce oxidative stress, a significant factor in neurodegeneration .

- Memory and Cognitive Function : Animal studies have demonstrated that this compound supplementation improves memory and cognitive performance, particularly in aging populations. For example, this compound-treated mice exhibited enhanced memory retention and reduced anxiety-like behaviors .

Cardiovascular Health

This compound has been recognized for its cardioprotective effects:

- Heart Failure : In Japan, this compound is approved as a treatment for congestive heart failure. It helps improve cardiac function by reducing oxidative stress and inflammation within cardiac tissues .

- Blood Pressure Regulation : Meta-analyses indicate that this compound supplementation significantly lowers systolic and diastolic blood pressure, making it a potential adjunct therapy for hypertension .

Metabolic Health

The role of this compound in metabolic health is increasingly documented:

- Diabetes Management : this compound has shown promise in improving insulin sensitivity and glycemic control in both type 1 and type 2 diabetes models. Its antioxidant properties may protect pancreatic beta cells from oxidative damage .

- Obesity Prevention : Studies indicate that this compound supplementation can prevent weight gain and improve lipid metabolism in animal models. It enhances exercise performance and energy expenditure through various metabolic pathways .

Aging and Longevity

Recent research highlights this compound's potential as an anti-aging compound:

- Lifespan Extension : Experiments on middle-aged mice revealed that this compound supplementation increased lifespan by approximately 10-12% while also enhancing overall health markers such as bone density and immune function .

- Cellular Health : this compound has been linked to improved mitochondrial function, reduced DNA damage, and decreased accumulation of senescent cells (often referred to as "zombie cells"). These effects contribute to a healthier aging process .

Other Therapeutic Applications

This compound's protective effects extend to various other health conditions:

- Oxidative Stress Protection : this compound acts as a potent free radical scavenger, offering protection against oxidative damage induced by environmental toxins or pharmaceuticals like methotrexate .

- Eye Health : this compound deficiency has been associated with retinal degeneration; thus, supplementation may help prevent vision loss related to oxidative stress in the retina .

Data Summary Table

Wirkmechanismus

Taurine exerts its effects through various mechanisms:

Membrane Stabilization: this compound helps stabilize cell membranes, protecting cells from damage.

Osmoregulation: this compound regulates the balance of electrolytes within cells, maintaining cellular homeostasis.

Antioxidant Properties: this compound exhibits antioxidant properties, reducing oxidative stress and inflammation.

Calcium Modulation: this compound modulates intracellular calcium levels, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

The following table and subsections compare taurine with key analogs, focusing on structural differences, functional properties, and research findings.

Table 1: Comparative Analysis of this compound and Analogous Compounds

2.1 Homothis compound

Homothis compound (3-aminopropanesulfonic acid) is a C3 homolog of this compound. While it shares this compound’s antioxidant and neuroprotective properties, its extended carbon chain reduces membrane permeability, lowering efficacy in diabetic rat models .

2.2 Hypothis compound and Thiothis compound

Hypothis compound, the immediate biosynthetic precursor to this compound, is oxidized by flavin-containing monooxygenase 1 (FMO1) to form this compound . Thiothis compound, a sulfide adduct of hypothis compound, is prevalent in deep-sea organisms like Bathymodiolus mussels, where it detoxifies environmental sulfide . Both compounds highlight this compound’s adaptability to redox and osmotic stress.

2.3 Beta-Alanine and GABA

Beta-alanine, a non-sulfonated analog, competes with this compound for the TAUT transporter, reducing this compound uptake in retinal and muscle cells . GABA, while structurally similar, functions as a neurotransmitter, underscoring this compound’s indirect neuromodulatory role via receptor interactions .

2.4 Antagonists and Experimental Analogs

GES inhibits this compound transport, making it a tool to study deficiency pathologies , while pantoylthis compound’s conjugated structure reduces bioavailability .

Key Research Findings

- Antioxidant Capacity : this compound outperforms homothis compound, AMSA, and pantoylthis compound in mitigating diabetes-induced oxidative stress in rats .

- Sulfide Adaptation : Thiothis compound levels correlate with environmental sulfide in marine species, unlike this compound .

- Transport Competition : Beta-alanine and GES reduce this compound uptake by 40–60% in cellular models .

- Biosynthesis : Fmo1-null mice exhibit hypothis compound accumulation, confirming its role in this compound production .

Biologische Aktivität

Taurine, a sulfur-containing amino acid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's biological functions, mechanisms of action, and its implications for health and disease, supported by case studies and research findings.

Overview of this compound

This compound is not classified as a traditional amino acid because it lacks a carboxyl group. It is synthesized in the body from cysteine and methionine and plays crucial roles in various physiological processes, including osmoregulation, bile salt formation, and modulation of calcium signaling. Importantly, this compound acts as an antioxidant and has neuroprotective properties, making it essential for maintaining cellular homeostasis.

Biological Functions of this compound

- Osmoregulation : this compound helps regulate cell volume and osmotic balance, particularly in the brain and renal medulla .

- Antioxidant Activity : It protects cells from oxidative stress by neutralizing reactive oxygen species (ROS) and reducing lipid peroxidation .

- Neuroprotection : this compound has been shown to protect neurons from excitotoxicity induced by glutamate, inhibiting calcium influx and preventing apoptosis .

- Cardiovascular Health : It contributes to cardiovascular function by regulating blood pressure and improving endothelial function .

This compound exerts its effects through several mechanisms:

- Calcium Regulation : By inhibiting calcium channels, this compound prevents excessive calcium influx that can lead to cell death.

- Mitochondrial Protection : It enhances mitochondrial function by promoting ATP production and protecting against mitochondrial dysfunction .

- Inflammatory Response Modulation : this compound reduces inflammation by neutralizing hypochlorous acid, which is produced during inflammatory responses .

Longevity Studies in Animal Models

Recent studies have demonstrated this compound's potential to extend lifespan and improve healthspan in various animal models:

- Mice Study : In a study involving middle-aged mice, this compound supplementation increased average lifespan by 10-12%, with improvements in various health markers such as muscle endurance, bone density, and cognitive function . This was attributed to the reduction of "zombie cells," improved mitochondrial function, and enhanced glucose metabolism.

- Monkeys Study : Similar effects were observed in monkeys, suggesting that this compound's benefits may extend beyond rodent models .

| Animal Model | Age Group | Lifespan Increase | Health Improvements |

|---|---|---|---|

| Mice | Middle-aged | 10-12% | Muscle endurance, cognitive function |

| Monkeys | Middle-aged | Not specified | Improved overall health |

Neuroprotective Effects

Research has highlighted this compound's role in neuroprotection:

- A study involving primary neuronal cultures showed that this compound mitigates glutamate-induced toxicity through multiple pathways, including inhibition of calpain activation and prevention of oxidative stress .

Research Findings

- Oxidative Stress Protection : this compound's ability to reduce oxidative damage has been linked to its role in enhancing mitochondrial function and ATP production .

- Metabolic Regulation : this compound improves glucose homeostasis and gastrointestinal transit time in animal models, which may have implications for metabolic disorders like diabetes .

- Cognitive Function : In behavioral tests, this compound-treated mice exhibited reduced anxiety-like behavior and improved memory performance compared to controls .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for studying taurine’s role in cellular osmoregulation?

- Answer: Utilize in vitro models (e.g., primary hepatocyte cultures) to simulate osmotic stress, and measure this compound transporter activity via radiolabeled assays (e.g., ³H-taurine uptake). Control variables such as ion concentration gradients and pH. Validate findings using siRNA knockdowns of this compound transporters (e.g., TAUT) to confirm functional roles .

Q. How should researchers design experiments to assess this compound’s antioxidant properties in vitro?

- Answer: Employ cell lines (e.g., HepG2) treated with oxidative stressors (e.g., H₂O₂) and measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA). Include this compound pre-treatment groups and quantify antioxidant enzyme activity (e.g., superoxide dismutase, catalase) via spectrophotometry. Normalize data to protein content and repeat trials to ensure reproducibility .

Q. What are the best practices for isolating and quantifying this compound in biological samples?

- Answer: Use high-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS). Prepare samples via protein precipitation (e.g., methanol extraction) and derivatize this compound with dansyl chloride for enhanced detection. Include internal standards (e.g., isotopically labeled this compound-d₄) to correct for matrix effects .

Advanced Research Questions

Q. How can transcriptomic and metabolomic data resolve contradictions in this compound’s role in lipid metabolism?

- Answer: Integrate RNA-seq datasets (e.g., DEG analysis) with LC-MS metabolomic profiles to map pathway interactions. For example, in fish hepatocyte models, this compound downregulates PPARγ and upregulates AMPK, reducing lipid accumulation. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify conflicting pathways across species and validate via qPCR or western blot .

Table 1: Transcriptomic Changes in this compound-Treated Hepatocytes (Adapted from )

| Comparison Group | Upregulated DEGs | Downregulated DEGs | Key Pathways Affected |

|---|---|---|---|

| Control vs. This compound | 824 | 1007 | PPAR, AMPK, Bile acid biosynthesis |

| High-fat vs. This compound | 526 | 289 | Fatty acid elongation, Lipid metabolism |

Q. What strategies address discrepancies in this compound’s dual role as a pro-oxidant and antioxidant?

- Answer: Conduct dose-response studies to identify concentration-dependent effects. For example, low this compound doses (1–5 mM) may scavenge ROS, while higher doses (>10 mM) could induce oxidative stress via mitochondrial uncoupling. Use redox-sensitive dyes (e.g., MitoSOX) to localize ROS production and correlate with ATP assays .

Q. How can multi-omics approaches elucidate this compound’s regulatory mechanisms in metabolic disorders?

- Answer: Combine proteomics (e.g., TMT labeling) with lipidomics to profile this compound-conjugated bile acids and phospholipids. In murine models of obesity, this compound supplementation alters hepatic phosphatidylcholine levels, which can be validated using stable isotope tracing. Cross-reference findings with human cohort data to assess translational relevance .

Q. What experimental frameworks are optimal for studying this compound’s neuroprotective effects in neurodegenerative models?

- Answer: Use induced pluripotent stem cell (iPSC)-derived neurons exposed to neurotoxins (e.g., rotenone). Measure this compound’s modulation of glutamate excitotoxicity via calcium imaging and electrophysiology. Validate in vivo using transgenic animal models (e.g., Alzheimer’s disease mice) with behavioral assays and immunohistochemistry for synaptic markers .

Q. Methodological Guidelines

- Reproducibility: Document experimental protocols in detail, including buffer compositions, incubation times, and instrument settings. Share raw data and code for omics analyses in public repositories (e.g., GEO, PRIDE) .

- Contradiction Analysis: Perform systematic reviews to identify knowledge gaps. Use meta-regression to assess heterogeneity in this compound studies, focusing on variables like species, dosage, and exposure duration .

- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power calculations. Report negative results to avoid publication bias .

Eigenschaften

IUPAC Name |

2-aminoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CH2SO3H, C2H7NO3S | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | taurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021304 | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

It decomposes before reaching boiling point (325ºC) | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | SID46500351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000172 [mmHg] | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Monoclinic prisms from water | |

CAS No. |

107-35-7 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQV5MLY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.